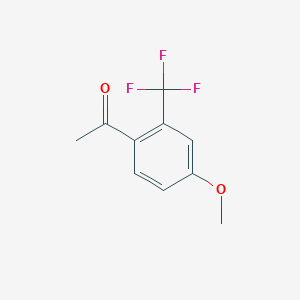

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6(14)8-4-3-7(15-2)5-9(8)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUCOEPTFURXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379499 | |

| Record name | 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220141-75-3 | |

| Record name | 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone CAS number 220141-75-3

An In-Depth Technical Guide to 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone (CAS: 220141-75-3)

Introduction: A Strategic Intermediate in Modern Synthesis

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone is a substituted acetophenone derivative that has garnered significant interest as a versatile intermediate in synthetic chemistry.[1] Its structure is distinguished by the presence of three key functional groups on a phenyl ring: a ketone, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl (CF₃) group.[1] This unique combination of substituents creates a molecule with specific electronic properties and reactivity profiles, making it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] Its inclusion in this intermediate makes 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone a precursor for developing advanced materials and novel therapeutic agents, including potential antimicrobial and anticancer compounds.[1][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling, offering field-proven insights for its effective application in research and development.

Physicochemical & Spectroscopic Profile

The compound's identity and purity are confirmed through a combination of its physical properties and spectroscopic data. The electron-withdrawing nature of the trifluoromethyl group significantly influences the compound's stability and spectroscopic characteristics.[1]

Key Properties

A summary of the essential physicochemical data for 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone is presented below.

| Property | Value | Source(s) |

| CAS Number | 220141-75-3 | [1][5] |

| Molecular Formula | C₁₀H₉F₃O₂ | [1][5] |

| Molecular Weight | 218.17 g/mol | [1][5] |

| Physical Form | Colorless to Pale-yellow to Yellow-brown Liquid | |

| Purity | Typically ≥97% | [5] |

| Storage | Sealed in dry, room temperature conditions | [5] |

| InChI Key | RSUCOEPTFURXML-UHFFFAOYSA-N |

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation.[1] While specific spectra are proprietary to manufacturers, the expected data based on the molecular structure are as follows:

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically appearing in the 1670-1690 cm⁻¹ region, which is characteristic of an aromatic ketone.[1] Additional significant peaks corresponding to C-O (methoxy) and C-F (trifluoromethyl) bonds would also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the acetyl methyl protons (CH₃), a singlet for the methoxy protons (OCH₃), and distinct signals for the three aromatic protons on the substituted phenyl ring.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon, the carbons of the aromatic ring (with shifts influenced by the substituents), the methyl carbon, the methoxy carbon, and the carbon of the trifluoromethyl group (which would appear as a quartet due to C-F coupling).

-

¹⁹F NMR: A strong singlet would be observed, characteristic of the three equivalent fluorine atoms in the CF₃ group.[6]

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (218.17 g/mol ), along with characteristic fragmentation patterns.[6]

Synthesis and Mechanism

The most prevalent and efficient laboratory-scale method for synthesizing 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone is through Friedel-Crafts acylation.[1] This classic electrophilic aromatic substitution reaction provides a direct and high-yielding route to the target ketone.[7]

The Causality of the Friedel-Crafts Approach

The choice of Friedel-Crafts acylation is strategic for several reasons:

-

High Efficiency: The reaction typically proceeds with good to excellent yields (70-95%).[1]

-

Regioselectivity: The directing effects of the substituents on the starting material, 4-methoxy-2-(trifluoromethyl)benzene, guide the incoming acetyl group. The methoxy group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director. The acylation occurs at the position most activated by the methoxy group and least deactivated by the CF₃ group.

-

No Polyacylation: Unlike Friedel-Crafts alkylation, the acylation reaction introduces an electron-withdrawing acyl group onto the aromatic ring. This deactivates the ring towards further electrophilic attack, effectively preventing multiple acylations from occurring.[7][8]

Reaction Mechanism: Generation of the Acylium Ion

The reaction is catalyzed by a strong Lewis acid, most commonly aluminum trichloride (AlCl₃).[1] The mechanism involves the in-situ generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

Caption: Friedel-Crafts acylation workflow for synthesis.

Detailed Laboratory Protocol: Friedel-Crafts Acylation

This protocol is a self-validating system. Successful synthesis will be confirmed by the physical properties of the product (e.g., liquid form) and spectroscopic analysis matching the expected data.

-

Preparation (Inert Atmosphere):

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere, e.g., N₂ or Argon).

-

Charge the flask with anhydrous aluminum trichloride (AlCl₃, 1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Cool the suspension to 0-5 °C using an ice bath.

-

-

Reagent Addition:

-

In the dropping funnel, prepare a solution of acetyl chloride (1.05 equivalents) in the same anhydrous solvent.

-

Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. The formation of the acylium ion complex is exothermic.

-

After the addition is complete, allow the mixture to stir for an additional 15-20 minutes at 0-5 °C.

-

-

Aromatic Substrate Addition:

-

Prepare a solution of 4-methoxy-2-(trifluoromethyl)benzene (1.0 equivalent) in the anhydrous solvent.

-

Add this solution dropwise to the reaction mixture over 1 hour, keeping the internal temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

-

Work-up and Quenching:

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

Very slowly and carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid. Caution: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.

-

Stir the resulting mixture until all solids have dissolved.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with the solvent (e.g., dichloromethane).

-

Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Final Product:

-

The resulting crude oil is the target compound, 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone. If necessary, further purification can be achieved via vacuum distillation or column chromatography.

-

Reactivity and Chemical Behavior

The chemical behavior of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone is dictated by the interplay between its functional groups.

Caption: Electronic effects of substituents on the phenyl ring.

-

Aromatic Ring Reactivity: The powerful electron-donating resonance effect of the methoxy group activates the ring, while the strong inductive electron-withdrawing effects of the acetyl and trifluoromethyl groups deactivate it.[1] This balance makes the ring less susceptible to further electrophilic substitution compared to anisole but more reactive than trifluoromethylbenzene.

-

Ketone Reactivity: The ketone functional group is a site for various nucleophilic addition reactions.

-

Reduction: The carbonyl can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

-

Aldol Condensation: In the presence of a base, the α-protons on the acetyl group are acidic enough to be removed, forming an enolate. This enolate can then react with aldehydes to form α,β-unsaturated ketones, which are important precursors for chalcones and other complex molecules.[1]

-

-

Grignard Reactions: The ketone can react with Grignard reagents (R-MgBr) to form tertiary alcohols, providing a pathway to introduce additional carbon-carbon bonds.[9][10]

Applications in Research and Development

This compound is primarily used as a high-value building block and intermediate.[2][5]

-

Pharmaceutical Synthesis: Its structure is a key fragment in the synthesis of various pharmaceutical targets. The trifluoromethyl group is particularly important for modulating the pharmacokinetic properties of a final drug molecule.[3] Research suggests derivatives may have potential antimicrobial and anticancer activities.[1] It has been noted as an intermediate in the synthesis of Celecoxib (an anti-inflammatory drug) derivatives.[11][12]

-

Agrochemicals: The biological activity imparted by the trifluoromethyl group makes this compound and its derivatives potential precursors for new pesticides and herbicides.[1][4]

-

Material Science: The unique electronic properties conferred by the fluorine atoms make it a candidate for developing advanced materials, such as specialized polymers, sensors, or coatings.[1]

Safety and Handling

Proper handling is essential due to the compound's potential hazards. The Globally Harmonized System (GHS) classification provides clear warnings.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[13][14] H319: Causes serious eye irritation.[13][14] H335: May cause respiratory irritation.[13][14] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13][14] P280: Wear protective gloves/protective clothing/eye protection/face protection.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14] |

Handling Recommendations:

-

Use only in a well-ventilated area or under a chemical fume hood.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][15]

-

Avoid contact with skin, eyes, and clothing.[16]

-

Wash hands thoroughly after handling.[13]

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.

References

- Current time inform

- 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone - Smolecule. Smolecule.

- 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | 220141-75-3. Sigma-Aldrich.

- 220141-75-3 | 1-(4-Methoxy-2-(trifluoromethyl)phenyl)

- 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone, min 97%, 1 gram. CP Lab Safety.

- Celecoxib Derivative Intermediates And Their Synthetic Pathways.

- The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. NINGBO INNO PHARMCHEM CO.,LTD.

- Safety D

- Safety D

- CAS NO. 220141-75-3 | 1-(4-Methoxy-2-(trifluoroMethyl)phenyl)ethanone. Arctom.

- 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | 220141-75-3.

- 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone - Aromsyn Co.,Ltd. Arosyn Co., Ltd.

- Grignard Reaction. University of Wisconsin-Madison.

- Friedel–Crafts reaction - Wikipedia. Wikipedia.

- Friedel–Crafts Acyl

- Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. The Royal Society of Chemistry.

- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

- EAS Reactions (3)

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

Sources

- 1. Buy 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | 220141-75-3 [smolecule.com]

- 2. 220141-75-3 | 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. rsc.org [rsc.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. nbinno.com [nbinno.com]

- 13. 220141-75-3 | 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 14. arctomsci.com [arctomsci.com]

- 15. keyorganics.net [keyorganics.net]

- 16. chemscene.com [chemscene.com]

Physicochemical properties of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone, a substituted acetophenone derivative, presents a molecular scaffold of significant interest in modern medicinal chemistry. Its unique substitution pattern, featuring a sterically demanding and strongly electron-withdrawing trifluoromethyl group ortho to the acetyl moiety and an electron-donating methoxy group in the para position, imparts a distinct set of physicochemical properties. These characteristics are critical in determining the molecule's behavior in biological systems, influencing everything from solubility and membrane permeability to metabolic stability and target engagement. This guide offers a comprehensive analysis of these key properties, providing both theoretical insights and validated experimental protocols for their determination. As a known protein degrader building block, a thorough understanding of this molecule's profile is paramount for its effective application in the design and synthesis of novel therapeutics.[1]

The Strategic Imperative of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial hit to a marketed therapeutic is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[2] Properties such as lipophilicity, solubility, ionization state (pKa), and chemical stability are not merely academic data points; they are fundamental drivers of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which in turn governs its pharmacokinetic (PK) and pharmacodynamic (PD) behavior.[3][4][5] A molecule cannot engage its biological target if it cannot reach it in sufficient concentration and for an adequate duration.

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone (henceforth referred to as the "compound") is a case study in molecular design. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic effects; it enhances metabolic stability and can improve binding affinity through specific interactions.[6] The methoxy (-OCH3) group influences solubility and can serve as a metabolic soft spot or a key hydrogen bond acceptor. Understanding how these functional groups collectively define the molecule's character is the primary objective of this guide.

Core Molecular and Physical Properties

A precise understanding of a compound's fundamental identity is the foundation of all subsequent characterization.

Compound Identification

| Property | Value | Source |

| IUPAC Name | 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | [6] |

| CAS Number | 220141-75-3 | [1][6] |

| Molecular Formula | C₁₀H₉F₃O₂ | [1][6] |

| Molecular Weight | 218.17 g/mol | [1][6] |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)OC)C(F)(F)F | [6] |

Structural Elucidation and Spectral Characterization

While specific spectra for this exact isomer are not publicly available, its structure can be unequivocally confirmed using a standard suite of analytical techniques. The expected spectral characteristics are as follows:

-

¹H NMR: Protons on the aromatic ring would appear as distinct multiplets, with their chemical shifts influenced by the opposing electronic effects of the -OCH₃ and -CF₃ groups. The methoxy protons would present as a sharp singlet around 3.8-4.0 ppm, and the acetyl methyl protons as a singlet around 2.5 ppm.

-

¹³C NMR: The spectrum would show 10 distinct carbon signals. The carbonyl carbon would be significantly downfield (>190 ppm). The carbon attached to the -CF₃ group would appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A sharp singlet would be observed, as all three fluorine atoms are chemically equivalent. This is a highly sensitive and unambiguous method for confirming the presence of the -CF₃ group.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch would be prominent around 1680-1700 cm⁻¹. C-O and C-F stretching bands would also be present.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 218.17, confirming the molecular weight. Fragmentation patterns would likely show the loss of the acetyl group (CH₃CO).

Lipophilicity (LogP): The Gatekeeper of Membrane Permeability

Theoretical Background: Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design.[7] It is quantified by the partition coefficient (P), which measures the equilibrium distribution of a compound between an immiscible organic solvent (typically n-octanol) and an aqueous phase. The logarithmic form, LogP, is universally used.

-

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ) [8]

A balanced LogP is essential. Too low (hydrophilic), and the compound may not cross cell membranes to reach intracellular targets. Too high (lipophilic), and it may suffer from poor aqueous solubility, high plasma protein binding, and non-specific toxicity.[3][7] Given the presence of a phenyl ring and a -CF₃ group, 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone is expected to be a lipophilic molecule.

Experimental Protocol: LogP Determination by the Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[9]

Methodology:

-

Preparation of Phases: Prepare n-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4) and pre-saturate each solvent with the other by mixing them vigorously for 24 hours, followed by separation. This step is critical to prevent volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of the compound in the organic phase (pre-saturated n-octanol) at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine a precise volume of the stock solution with a precise volume of the pre-saturated aqueous buffer. The volume ratio is typically adjusted based on the expected LogP.

-

Equilibration: Seal the vial and shake it gently on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at low speed to achieve complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.

-

Calculation: Calculate the LogP using the formula provided above. The experiment should be performed in triplicate to ensure reproducibility.

Aqueous Solubility: The Gateway to Bioavailability

Theoretical Background: For an orally administered drug, dissolution in the gastrointestinal fluid is the first and often rate-limiting step for absorption. Poor aqueous solubility is a major hurdle in drug development, leading to low and variable bioavailability.[5] The subject compound possesses both hydrophobic regions (the trifluoromethyl-substituted phenyl ring) and polar functionalities (the carbonyl and methoxy groups), resulting in an amphiphilic character.[6] Its solubility is expected to be limited in aqueous media due to the dominance of its hydrophobic nature.[6]

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol determines the equilibrium solubility, which is the most relevant measure for predicting in vivo dissolution.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous media (e.g., deionized water, 0.1 N HCl for simulated gastric fluid, and pH 6.8 phosphate buffer for simulated intestinal fluid).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that a true equilibrium between the solid and dissolved states is reached.

-

Sample Processing: After equilibration, visually confirm the presence of undissolved solid. Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV, comparing the result against a standard curve.

-

Reporting: Express the solubility in units of µg/mL or µM.

Ionization Constant (pKa): Predicting Charge State in Vivo

Theoretical Background: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[10] This parameter is crucial because the charge state of a drug affects its solubility, permeability, and interaction with its target. While 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone does not have classic acidic or basic functional groups like carboxylic acids or amines, the carbonyl oxygen possesses lone pairs of electrons and can act as a weak base, becoming protonated under sufficiently acidic conditions. Knowing the pKa of its conjugate acid is important for understanding its behavior in the low pH environment of the stomach.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a simple, cost-effective, and widely used method for pKa determination.[10][11] It involves monitoring the pH of a solution as a titrant is added.

Methodology:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low. Add a known excess of a strong acid (e.g., HCl) to fully protonate the weakly basic site.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) in small, precise increments using an automated titrator. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the inflection point of this curve. Specifically, at the point where half of the excess acid has been neutralized (the half-equivalence point), the pH is equal to the pKa.[12][13]

-

Validation: The experiment should be repeated to ensure accuracy and precision.

Chemical Stability: Ensuring Compound Integrity

Theoretical Background: A drug candidate must be stable enough to survive manufacturing, storage, and administration without significant degradation.[14] Stability testing evaluates the impact of environmental factors like temperature, humidity, and light on the quality of a substance over time.[15][16] Accelerated stability studies, conducted under exaggerated storage conditions, are used to predict the shelf-life and identify potential degradation pathways quickly.[15][16]

Experimental Protocol: Accelerated Chemical Stability Study

This protocol is designed based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Methodology:

-

Sample Preparation: Prepare samples of the compound, both as a solid and in a relevant solution (e.g., formulation buffer), in containers that mimic the proposed final packaging.[14]

-

Storage: Place the samples in controlled-environment stability chambers. For an accelerated study, a standard condition is 40°C ± 2°C with 75% ± 5% relative humidity (RH).[17]

-

Time Points: Pull samples at predetermined time points, such as t=0, 1, 3, and 6 months.[18]

-

Analysis: Analyze each sample using a validated, stability-indicating HPLC method. This method must be able to separate the intact compound from any potential degradation products.

-

Assessment: At each time point, assess the following:

-

Appearance: Note any changes in color or physical state.

-

Assay: Quantify the amount of the intact compound remaining.

-

Degradation Products: Identify and quantify any new peaks that appear in the chromatogram.

-

-

Evaluation: A "significant change" is typically defined as more than 5% degradation from the initial assay value. If significant degradation is observed, further studies at intermediate conditions (e.g., 30°C / 65% RH) are required.[15]

Conclusion: A Profile of a Versatile Chemical Tool

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone is a molecule with a carefully balanced, albeit challenging, set of physicochemical properties. It is predicted to be lipophilic with limited aqueous solubility, characteristics that require careful consideration and potential formulation strategies for drug development applications. Its weakly basic nature and chemical stability are further defining features that must be quantified to enable its successful use. The experimental protocols detailed in this guide provide a robust framework for researchers to generate the critical data needed to fully understand this compound and leverage its unique structural attributes in the rational design of new chemical entities, particularly within the expanding field of targeted protein degradation.

References

-

Deshpande, A. A., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharma and Bio Sciences, 6(1), 1-13. Retrieved from [Link]

-

Gimeno, A., et al. (2019). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 14(7), 639-653. Retrieved from [Link]

-

Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

-

Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone, min 97%, 1 gram. Retrieved from [Link]

-

LookChem. (2023, December 13). What are the physicochemical properties of drug?. Retrieved from [Link]

-

Ševčík, J., et al. (2013). Development of Methods for the Determination of pKa Values. Molecules, 18(8), 9573-9592. Retrieved from [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

Thompson, R. G. (1974). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 51(9), 603. Retrieved from [Link]

-

Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

-

Chemistry Steps. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Fuguet, E., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Elsevier Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Retrieved from [Link]

-

QualityHub. (2022, January 1). How to Set Up Drug Stability Testing Program for Pharmaceuticals. Retrieved from [Link]

-

GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]

-

Pharmaguideline. (2012, October 8). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.

- Google Patents. (n.d.). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. What are the physicochemical properties of drug? [lookchem.com]

- 6. Buy 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | 220141-75-3 [smolecule.com]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. acdlabs.com [acdlabs.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. study.com [study.com]

- 14. qualityhub.com [qualityhub.com]

- 15. edaegypt.gov.eg [edaegypt.gov.eg]

- 16. www3.paho.org [www3.paho.org]

- 17. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 18. gmpsop.com [gmpsop.com]

An In-Depth Technical Guide to 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Ketone

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have garnered significant attention for their unique physicochemical properties that can profoundly influence biological activity and material characteristics. Among these, 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone emerges as a key structural motif and a versatile building block. This substituted acetophenone derivative, characterized by the presence of a methoxy group and a trifluoromethyl group on the phenyl ring, offers a compelling combination of electronic effects and steric features.

The electron-withdrawing nature of the trifluoromethyl group, coupled with the electron-donating methoxy group, creates a distinct electronic environment within the molecule, influencing its reactivity and potential interactions with biological targets.[1] This guide provides a comprehensive technical overview of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone, covering its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone is a molecule with the chemical formula C₁₀H₉F₃O₂.[1] Its structure consists of a central benzene ring substituted with an acetyl group, a methoxy group in the para-position, and a trifluoromethyl group in the ortho-position relative to the acetyl group.

Molecular Identifiers and Weight:

| Identifier | Value | Source |

| IUPAC Name | 1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone | N/A |

| CAS Number | 220141-75-3 | [1] |

| Molecular Formula | C₁₀H₉F₃O₂ | [1] |

| Molecular Weight | 218.17 g/mol | [1] |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)OC)C(F)(F)F | N/A |

Physicochemical Data (Experimental and Estimated):

| Property | Value | Source |

| Physical State | Solid/Crystalline | [1] |

| Appearance | White to pale yellow crystals | [1] |

| Melting Point | 35-45°C (estimated) | [1] |

| Boiling Point | 250-270°C (estimated) | [1] |

| XLogP3-AA | 2.5 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | N/A |

The trifluoromethyl group significantly impacts the lipophilicity of the molecule, a critical parameter in drug design influencing membrane permeability and target engagement. The XLogP3-AA value of 2.5 suggests a moderate degree of lipophilicity.[1]

Below is a 2D representation of the molecular structure of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone, generated using the DOT language.

Caption: 2D structure of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone.

Synthesis and Reactivity: A Medicinal Chemist's Perspective

The synthesis of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone is most commonly achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an activated aromatic ring with an acylating agent in the presence of a Lewis acid catalyst.

Synthetic Pathway: Friedel-Crafts Acylation

The logical synthetic route involves the acylation of 1-methoxy-3-(trifluoromethyl)benzene with an acetylating agent such as acetyl chloride or acetic anhydride. A strong Lewis acid, typically aluminum chloride (AlCl₃), is employed to generate the highly electrophilic acylium ion.

Sources

Introduction: The Strategic Integration of the Trifluoromethyl Group into the Acetophenone Scaffold

An In-Depth Technical Guide to the Biological Activity of Trifluoromethyl-Substituted Acetophenones

In the landscape of medicinal chemistry, the acetophenone scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds.[1] Its synthetic accessibility and versatile chemical handles make it an ideal starting point for drug discovery. However, the true potential of this scaffold is often unlocked through strategic substitution. Among the most impactful of these substitutions is the introduction of a trifluoromethyl (CF₃) group.

The CF₃ group is far more than a simple isostere for a methyl group; its unique electronic properties fundamentally alter the parent molecule's profile.[2][3] Possessing high electronegativity and lipophilicity, the CF₃ group enhances membrane permeability, improves metabolic stability by blocking potential sites of oxidation, and can significantly increase binding affinity with target proteins.[2][3] This guide provides a technical overview of the biological activities exhibited by trifluoromethyl-substituted acetophenones, delving into their mechanisms of action and the established experimental protocols for their evaluation.

Section 1: Anticancer Activity

A significant body of research has highlighted the potent anticancer activities of trifluoromethyl-substituted acetophenones and their derivatives, such as chalcones.[3][4][5] These compounds have demonstrated cytotoxicity against a range of human tumor cell lines, including those resistant to standard chemotherapies.[3][6]

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the anticancer effects of these compounds is the induction of apoptosis, or programmed cell death.[2][4] This is often mediated through the intrinsic mitochondrial pathway.[2] Trifluoromethylated chalcones, for instance, can modulate the balance of pro- and anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria.[7] This event triggers the assembly of the apoptosome, a protein complex that activates a cascade of cysteine proteases known as caspases.[7][8] The activation of initiator caspases (like caspase-9) leads to the subsequent activation of executioner caspases (like caspase-3), which dismantle the cell from within, leading to apoptotic cell death.[6][9]

Quantitative Data: In Vitro Cytotoxicity

The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cancer cell growth.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| α-Trifluoromethyl Chalcone (Cpd 5) | DU145 (Prostate) | < 0.2 | [3] |

| α-Trifluoromethyl Chalcone (Cpd 5) | PC-3 (Prostate) | < 0.2 | [3] |

| α-Trifluoromethyl Chalcone (Cpd 5) | DU145/TxR (Taxane-Resistant) | 0.14 - 0.28 | [3] |

| Thiazolo[4,5-d]pyrimidine (Cpd 3b) | C32 (Melanoma) | 24.4 | [5] |

| Thiazolo[4,5-d]pyrimidine (Cpd 3b) | A375 (Melanoma) | 25.4 | [5] |

Section 2: Anti-inflammatory Activity

Chronic inflammation is a driving factor in numerous diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.[10][11] Trifluoromethyl-substituted acetophenones and their derivatives have demonstrated promising anti-inflammatory properties.[12][13][14]

Mechanism of Action: Inhibition of NF-κB Signaling

A key mechanism for the anti-inflammatory action of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][15] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[16][17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[17] Certain chalcones have been shown to prevent the degradation of IκB, thereby blocking NF-κB activation and exerting potent anti-inflammatory effects.[15] Additionally, some compounds show activity through the inhibition of cyclooxygenase-2 (COX-2).[12][18]

Section 3: Antimicrobial Activity

The rise of drug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents.[19] Trifluoromethyl-substituted chalcones and pyrazole derivatives have shown significant antibacterial and antifungal activities.[20][21][22] The enhanced lipophilicity imparted by the CF₃ group is believed to facilitate the penetration of microbial cell membranes, contributing to their efficacy.[2]

Quantitative Data: Antimicrobial Susceptibility

Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole Derivative (Cpd 25) | S. aureus (MRSA) | 0.78 | [19] |

| Pyrazole Derivative (Cpd 25) | E. faecium (VRE) | 0.78 | [19] |

| Chalcone Derivative (A3/B3) | S. aureus | Potential Activity | [20][21] |

| Chalcone Derivative (A3/B3) | C. albicans | Potential Activity | [20][21] |

Section 4: Experimental Protocols & Methodologies

To ensure the reproducibility and validity of research findings, standardized and well-controlled experimental protocols are essential. The following sections detail the methodologies for assessing the key biological activities discussed.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[23][24][25]

-

Objective: To determine the IC₅₀ value of a test compound against a specific cancer cell line.

-

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.[24]

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, DU145) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the trifluoromethyl-substituted acetophenone in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[23]

-

Protocol: Antimicrobial Susceptibility (Broth Microdilution Method)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26][27][28][29]

-

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.

-

Principle: The test microorganism is challenged with a range of concentrations of the antimicrobial agent in a liquid broth medium. After incubation, the presence or absence of visible growth indicates the effectiveness of the compound at each concentration.[29]

-

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound. In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 100 µL of the test compound at 2x the highest desired concentration to well 1.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. This leaves well 11 as a growth control (no compound) and well 12 as a sterility control (no bacteria).[15][30]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension in broth so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.[30]

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[27]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear).[28][29]

-

Conclusion and Future Perspectives

Trifluoromethyl-substituted acetophenones are a compelling class of compounds with a diverse and potent range of biological activities. The strategic incorporation of the CF₃ group consistently enhances their therapeutic potential, leading to promising candidates for anticancer, anti-inflammatory, and antimicrobial applications. The mechanisms of action, primarily centered around the induction of apoptosis and the inhibition of NF-κB signaling, are well-supported by experimental evidence. The detailed protocols provided in this guide offer a validated framework for researchers to reliably assess the activity of novel derivatives. Future research should focus on optimizing lead compounds to improve selectivity, reduce off-target effects, and further elucidate their interactions with specific biological targets to accelerate their journey from the laboratory to clinical applications.

References

- Al-Moussawy, M., & Abdelsamed, H. A. (2022). Caspase-activation pathways in apoptosis and immunity. PubMed.

- R&D Systems.

- Annual Reviews. (1999).

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- National Center for Biotechnology Information. Caspase Activation Pathways: an Overview. Holland-Frei Cancer Medicine.

- BenchChem. The Trifluoromethyl Group: A Key Player in Enhancing the Bioactivity of Chalcones. BenchChem.

- American Association for Cancer Research. (2011).

- BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.

- Wikipedia. Broth microdilution. Wikipedia.

- SciSpace. (2013).

- Microbe Online. (2013).

- Alfa Cytology. In Vitro Cytotoxicity Assay. Alfa Cytology.

- Kosheeka. (2025).

- ScienceDirect. (2025). Caspase activation pathways: Significance and symbolism. ScienceDirect.

- Yoshikawa, N., Nariai, Y., et al. (2021).

- Xia, Y., Shen, S., & Verma, I. M. (2014).

- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.

- Sun, S. C. (2021).

- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- ResearchGate. (2025). (PDF) NF-κB in inflammation and cancer.

- Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

- Biology LibreTexts. (2024). 13.

- Google Patents. (2012). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.

- BenchChem. The Ascendant Therapeutic Promise of Trifluoromethyl Chalcones: A Technical Guide. BenchChem.

- Guidechem. How is 3'-(Trifluoromethyl)acetophenone synthesized?. Guidechem.

- BenchChem. Synthesis routes of 3'-(Trifluoromethyl)acetophenone. BenchChem.

- ChemicalBook. 3'-(Trifluoromethyl)acetophenone synthesis. ChemicalBook.

- ChemicalBook. (2025). 3'-(Trifluoromethyl)acetophenone | 349-76-8. ChemicalBook.

- Al-Ostath, A., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI.

- Anticancer Research. (2023).

- National Institutes of Health. (2020).

- ResearchGate. (2025). (PDF) Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives.

- Royal Society of Chemistry. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- National Institutes of Health. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- Anticancer Research.

- ResearchGate. Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis.

- Popiołek, Ł., et al. (2022).

- Journal of Chemical and Pharmaceutical Research. Synthesis and Antimicrobial Activity of Substituted Chalcones. JOCPR.

- Allergologia et Immunopathologia. (2022). Anti-inflammatory effect of N-(trifluoromethylphenyl)- 2-cyano-3-hydroxy-crotonic acid amide and gluconic acid on allergic rhinitis and asthma controlling.

- ResearchGate. (2025). Anti-inflammatory effect of N-(trifluoromethylphenyl)- 2-cyano-3-hydroxy-crotonic acid amide and gluconic acid on allergic rhinitis and asthma controlling.

- Darbandi, A., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry Central Journal.

- PubMed.

Sources

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. annualreviews.org [annualreviews.org]

- 9. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues [mdpi.com]

- 13. all-imm.com [all-imm.com]

- 14. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. ijprajournal.com [ijprajournal.com]

- 25. researchgate.net [researchgate.net]

- 26. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Broth microdilution - Wikipedia [en.wikipedia.org]

- 28. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 29. bio.libretexts.org [bio.libretexts.org]

- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Discovery and synthesis of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone

An In-Depth Technical Guide to the Discovery and Synthesis of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Fluorination in Modern Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design and materials science.[1][2] The trifluoromethyl (-CF3) group, in particular, is a privileged moiety due to its profound impact on a compound's physicochemical and biological properties.[2][3] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][4] This guide focuses on a key building block that embodies this principle: 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone. We will explore its synthesis, properties, and the chemical logic that makes it a valuable intermediate for researchers in drug development and agrochemical innovation.

Compound Profile: 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone is an aromatic ketone distinguished by the presence of a methoxy group and a trifluoromethyl group on the phenyl ring.[5] This specific substitution pattern creates a unique electronic and steric environment, making it a versatile precursor for more complex molecular architectures. The electron-donating methoxy group and the potent electron-withdrawing trifluoromethyl group create a push-pull effect on the aromatic ring, influencing its reactivity in subsequent chemical transformations.

Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and for definitive structural confirmation.

| Property | Value | Source |

| CAS Number | 220141-75-3 | [5] |

| Molecular Formula | C₁₀H₉F₃O₂ | [5] |

| Molecular Weight | 218.17 g/mol | [5] |

| Appearance | Off-white crystalline powder | [4] |

| IR (Carbonyl Stretch) | 1670-1690 cm⁻¹ (typical for aromatic ketones) | [5] |

Note: Detailed NMR and Mass Spectrometry data should be acquired for each synthesized batch to confirm identity and purity.

Strategic Synthesis: The Friedel-Crafts Acylation Approach

The most prevalent and reliable method for the laboratory-scale synthesis of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone is the Friedel-Crafts acylation.[5] This classic electrophilic aromatic substitution reaction allows for the direct introduction of an acyl group onto an aromatic ring.[6][7]

The Underlying Mechanism

The reaction proceeds via the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of the substrate. The choice of a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃), is critical for activating the acylating agent.

A key advantage of the Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the carbonyl group. This prevents polyacylation, a common issue in Friedel-Crafts alkylation reactions.[6][8][9]

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone. All steps must be performed under anhydrous conditions to prevent hydrolysis of the catalyst and acylating agent.

Materials:

-

3-Methoxy-1-(trifluoromethyl)benzene

-

Acetyl Chloride (or Acetic Anhydride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, dried in an oven.

Workflow:

Procedural Causality:

-

Anhydrous Conditions: AlCl₃ reacts violently with water. Maintaining a dry environment is paramount for catalyst activity and safety.

-

Controlled Addition at 0°C: The reaction is exothermic. Slow, cooled addition of the Lewis acid and acetyl chloride prevents runaway reactions and minimizes side-product formation.

-

Stoichiometric Catalyst: Unlike some catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃ because the product ketone forms a stable complex with the catalyst, effectively sequestering it.[6]

-

Aqueous Workup: The addition of ice and HCl hydrolyzes the aluminum complexes, breaking up the product-catalyst adduct and allowing for the isolation of the desired ketone.[6]

-

Bicarbonate Wash: This step neutralizes any residual acid in the organic layer, preventing degradation of the product during concentration.

An Alternative Pathway: Grignard Reagent Acetylation

While Friedel-Crafts acylation is common, synthesis can also be achieved via a Grignard reaction. This organometallic approach offers a different strategic disconnection and can be advantageous if the required aromatic halide is more accessible than the arene needed for acylation.

Reaction Principle

This method involves two main stages: first, the formation of a Grignard reagent from an appropriate aryl halide, and second, the reaction of this nucleophilic organometallic species with an acetylating agent.

Causality and Considerations:

-

Grignard Formation: The reaction of an aryl halide with magnesium metal in an anhydrous ether solvent forms the highly reactive Grignard reagent.[10][11] Extreme care must be taken to exclude water and air, as the reagent is a very strong base and nucleophile.[10][11]

-

Acetylation: The Grignard reagent is added to an excess of an acetylating agent like acetic anhydride.[12] Using an excess of the electrophile is crucial to ensure the reaction stops at the ketone stage and prevents a second nucleophilic attack by another Grignard molecule on the newly formed ketone, which would lead to a tertiary alcohol.[12][13]

-

Safety Note: The preparation of trifluoromethylphenyl Grignard reagents can be hazardous and has been associated with detonations in some cases, requiring careful temperature control and solvent choice (THF is often preferred).[12]

Applications in Drug Discovery and Agrochemicals

The 1-(4-methoxy-2-(trifluoromethyl)phenyl)ethanone scaffold is a valuable intermediate precisely because it combines features that are highly sought after in bioactive molecules.

-

Pharmaceuticals: Derivatives are explored for their therapeutic potential, including antimicrobial and anticancer research.[5] The trifluoromethyl group can enhance a drug's ability to cross cell membranes and resist metabolic degradation, leading to improved pharmacokinetic profiles.[2][4]

-

Agrochemicals: The unique electronic properties conferred by the trifluoromethyl group can lead to greater potency and improved resistance to environmental breakdown in herbicides, insecticides, and fungicides.[4] This structural motif is found in several active agrochemical ingredients.[5]

-

Material Science: The compound's electronic characteristics make it a candidate for developing advanced materials, such as specialized polymers, sensors, or coatings.[5][14]

The strategic placement of the trifluoromethyl group deactivates the aromatic ring, which can increase the metabolic stability of a potential drug candidate by blocking sites susceptible to oxidative metabolism.[2]

Conclusion

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone is more than just a chemical compound; it is a strategic tool for molecular design. Its synthesis, primarily achieved through a robust Friedel-Crafts acylation, is a well-understood and scalable process. The alternative Grignard pathway provides a valuable secondary option. The presence of the trifluoromethyl group makes this ketone an important building block, enabling researchers to systematically introduce fluorine's beneficial properties into novel pharmaceuticals, advanced agrochemicals, and functional materials. Mastery of its synthesis is a key enabler for innovation in these critical fields.

References

- 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone - Smolecule.

- The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis.

- 1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanone - Chem-Impex.

- Grignard Reaction.

- α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prost

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Friedel–Crafts Acyl

- Friedel–Crafts reaction - Wikipedia.

- [ - 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone - Organic Syntheses Procedure.

- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube.

- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.

- Friedel-Crafts Acyl

- Friedel-Crafts Acyl

- EAS Reactions (3)

Sources

- 1. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. nbinno.com [nbinno.com]

- 5. Buy 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | 220141-75-3 [smolecule.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. m.youtube.com [m.youtube.com]

- 14. chemimpex.com [chemimpex.com]

A Technical Guide to 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone: Properties, Synthesis, and Applications

Executive Summary

This guide provides an in-depth technical overview of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone, a key fluorinated acetophenone derivative. The presence of both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group imparts unique electronic properties and metabolic stability to the molecule.[1] These characteristics make it a highly valuable building block in the fields of medicinal chemistry and agrochemical synthesis. This document details the compound's chemical identity, physicochemical properties, a validated laboratory-scale synthesis protocol via Friedel-Crafts acylation with mechanistic insights, and its principal applications. The content is structured to serve as a practical resource for researchers, chemists, and professionals engaged in drug discovery and development.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational for all research, development, and regulatory activities. This section provides the definitive nomenclature and structural representation for the target compound.

IUPAC Name and Chemical Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-[4-methoxy-2-(trifluoromethyl)phenyl]ethanone .[1] The structure consists of an ethanone (acetyl) group attached to a phenyl ring, which is substituted with a methoxy group at the para-position (position 4) and a trifluoromethyl group at the ortho-position (position 2) relative to the acetyl substituent.

Caption: Chemical structure of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone.

Synonyms and Chemical Identifiers

For database searching and procurement, a compound is often listed under various synonyms. The key identifiers are consolidated below for unambiguous reference.

| Identifier | Value | Source |

| CAS Number | 220141-75-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₉F₃O₂ | [1][2] |

| Molecular Weight | 218.17 g/mol | [1][2] |

| Common Synonym | 4'-Methoxy-2'-(trifluoromethyl)acetophenone | [3][4] |

| Other Synonym | 1-acetyl-4-methoxy-2-(trifluoromethyl)benzene | [4] |

| InChI Key | RSUCOEPTFURXML-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)OC)C(F)(F)F | [1] |

Physicochemical and Stability Profile

The physical properties and stability of a compound are critical for its handling, storage, and application in experimental workflows.

Key Properties

The properties of this compound are largely dictated by its aromatic nature and the strong electronic effects of its substituents.

| Property | Value / Description | Source |

| Purity (Typical) | ≥97% | [2] |

| Appearance | Data not consistently available; typically an off-white to yellow solid or oil. | |

| Storage Conditions | Sealed in a dry environment at room temperature. | [2][4] |

| Stability | Demonstrates excellent stability under ambient conditions. The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, enhancing its stability against electrophilic attack. | [1] |

Expert Insights on Stability

From a practical standpoint, the compound's stability is a significant asset. The trifluoromethyl group's strong inductive effect reduces the electron density of the phenyl ring, making it less susceptible to oxidative degradation compared to more electron-rich aromatic ketones.[1] This inherent stability simplifies long-term storage and ensures consistency across multiple experiments without the need for special handling procedures like inert atmosphere storage, provided it is protected from moisture.

Synthesis and Mechanistic Insights

A reliable and scalable synthesis is paramount for the utilization of any chemical building block. The predominant and most efficient laboratory-scale method for preparing 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone is the Friedel-Crafts acylation.[1]

The Friedel-Crafts Acylation Approach: A Mechanistic Overview

This classic electrophilic aromatic substitution reaction is the gold standard for acylating aromatic rings. The causality behind the choice of reagents and conditions is crucial for procedural success.

-

The Substrate: The reaction begins with 1-methoxy-3-(trifluoromethyl)benzene. Here, the methoxy group is a moderately activating, ortho, para-directing group, while the trifluoromethyl group is a strongly deactivating, meta-directing group. The acylation occurs at the position ortho to the methoxy group and meta to the trifluoromethyl group, leading to the desired product with high regioselectivity.

-

The Acylating Agent: Acetyl chloride (CH₃COCl) serves as the source of the acetyl electrophile.

-

The Catalyst: A strong Lewis acid, typically anhydrous aluminum trichloride (AlCl₃), is required.[1] Its role is to coordinate with the chlorine atom of acetyl chloride, generating a highly reactive acylium ion (CH₃CO⁺) or a polarized complex, which is the potent electrophile that attacks the aromatic ring.

-

Critical Condition - Anhydrous Environment: The reaction must be performed under strictly anhydrous conditions. Any moisture will react with and hydrolyze both the acetyl chloride and, more importantly, the AlCl₃ catalyst, rendering it inactive and halting the reaction.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Friedel-Crafts acylation process.

Caption: Experimental workflow for the synthesis via Friedel-Crafts acylation.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system designed for high yield and purity.[1]

-

Apparatus Setup:

-

Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain an anhydrous atmosphere.

-

Operate the entire procedure within a certified chemical fume hood.

-

-

Reagent Preparation (Exemplary Scale):

-

Charge the flask with anhydrous aluminum trichloride (1.2 equivalents) and an anhydrous solvent such as dichloromethane (DCM).

-

Cool the suspension to 0 °C using an ice-water bath.

-

-

Reaction Execution:

-

In the dropping funnel, prepare a solution of 1-methoxy-3-(trifluoromethyl)benzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.

-

Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C. The controlled addition is critical to manage the exothermic nature of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

-

Workup and Quenching:

-

Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step quenches the reaction by hydrolyzing the aluminum complexes. Caution: This process is highly exothermic and releases HCl gas.

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the final product as a pure substance. Typical yields range from 70-95%.[1]

-

Applications in Research and Drug Development

The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate or building block. Its utility stems directly from the properties conferred by its trifluoromethyl and methoxy substituents.

The Trifluoromethyl Group in Medicinal Chemistry

The -CF₃ group is a cornerstone of modern drug design for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation (e.g., P450 oxidation), which can increase the half-life and bioavailability of a drug candidate.[5]

-

Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[5]

-

Electronic Effects: As a powerful electron-withdrawing group, it can modulate the pKa of nearby functional groups and alter the electronic character of the aromatic ring, which can be fine-tuned to optimize interactions with biological targets.[1][5]

Role as a Pharmaceutical and Agrochemical Intermediate

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone is a key structural motif found in a variety of bioactive molecules.

-

Pharmaceuticals: It serves as a precursor for more complex molecules in drug discovery programs.[1] Its derivatives have been investigated for potential antimicrobial and anticancer properties.[1] It is also classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs and other targeted protein degradation technologies.[2]

-

Agrochemicals: The trifluoromethylphenyl moiety is a common feature in modern herbicides and pesticides.[1][6] This compound provides a ready scaffold for the synthesis of new agrochemical candidates, where the unique electronic properties can contribute to target specificity and efficacy.[1][6]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][4]

Conclusion

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone is a strategically important fluorinated intermediate. Its value is derived from a combination of high stability, well-defined synthesis, and the desirable physicochemical properties imparted by its trifluoromethyl group. For researchers in drug discovery and agrochemical development, this compound represents a versatile and powerful building block for creating novel molecules with enhanced metabolic stability, potency, and bioavailability.

References

-

1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone, min 97%, 1 gram - CP Lab Safety. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [Link]

Sources

- 1. Buy 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | 220141-75-3 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 220141-75-3 Cas No. | 4'-Methoxy-2'-(trifluoromethyl)acetophenone | Apollo [store.apolloscientific.co.uk]

- 4. 4'-Methoxy-2'-(trifluoromethyl)acetophenone - CAS:220141-75-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone

Introduction